2,4-Diphenylpentan-2-ol
Description
Significance of Tertiary Arylated Alcohols as Synthetic Intermediates and Chiral Building Blocks
Tertiary arylated alcohols are a subclass of diarylated alcohols where the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms, at least two of which are part of an aryl system. These compounds are highly valued in organic synthesis for several reasons.
Firstly, the tertiary alcohol moiety can be a precursor to a variety of other functional groups. For instance, they can undergo dehydration to form alkenes or be converted into corresponding ethers or esters. More advanced transformations include deoxygenative cross-coupling reactions, where the C-O bond of the alcohol is strategically cleaved and replaced with a new carbon-carbon bond, providing access to complex quaternary carbon centers. rptu.de
Secondly, when the substituents around the tertiary carbon are different, it becomes a stereocenter (chiral center). The synthesis of single enantiomers or diastereomers of these chiral tertiary alcohols is a significant goal in asymmetric synthesis. ethz.ch These enantiomerically pure alcohols are sought-after chiral building blocks, serving as starting materials for the synthesis of natural products, pharmaceuticals, and other bioactive molecules where specific stereochemistry is crucial for biological function. libretexts.org The controlled synthesis of these molecules can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. ethz.chwikipedia.orglibretexts.org
Structural Framework and Stereochemical Potential of 2,4-Diphenylpentan-2-ol
The compound this compound is a prime example of a tertiary diarylated alcohol with significant stereochemical complexity. Its chemical structure features a five-carbon pentane (B18724) chain with two phenyl groups and a hydroxyl group.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₀O | uni-konstanz.denih.gov |
| Molecular Weight | 240.34 g/mol | uni-konstanz.denih.gov |
| IUPAC Name | This compound | uni-konstanz.denih.gov |
The structural framework of this compound contains two chiral centers, at the C2 and C4 positions. The C2 carbon is a tertiary alcohol center, bonded to a methyl group, a phenyl group, the hydroxyl group, and the rest of the carbon chain. The C4 carbon is bonded to a hydrogen, a phenyl group, a methyl group, and the rest of the carbon chain.
The presence of two distinct chiral centers means that this compound can exist as multiple stereoisomers. Specifically, there are 2² = 4 possible stereoisomers. These stereoisomers consist of two pairs of enantiomers. The relationship between non-mirror-image stereoisomers is described as diastereomeric. The diastereomers are often referred to using the erythro/threo nomenclature, which describes the relative configuration of the substituents at the two chiral centers.
Table 2: Possible Stereoisomers of this compound
| Stereoisomer Configuration | Description |
|---|---|
| (2R, 4R) | Enantiomer of (2S, 4S) |
| (2S, 4S) | Enantiomer of (2R, 4R) |
| (2R, 4S) | Diastereomer of (2R, 4R) and (2S, 4S); Enantiomer of (2S, 4R) |
The synthesis of this molecule, for instance via a Grignard reaction between a suitable ketone and an organomagnesium halide, would typically result in a mixture of these diastereomers. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com The separation of these stereoisomers can be achieved through techniques like chiral chromatography or by forming diastereomeric derivatives that can be separated by crystallization, a process known as chiral resolution. wikipedia.orglibretexts.org
Overview of Contemporary Research Directions in Diaryl Alcohol Systems
Current research involving diaryl alcohol systems is multifaceted, with a strong emphasis on stereocontrol and catalytic applications. A major focus is the development of highly stereoselective synthetic methods to access single enantiomers or diastereomers of chiral diarylated alcohols. This includes the design of new chiral catalysts and reagents that can control the formation of specific stereocenters during the reaction.
For example, research into the β-alkylation of secondary alcohols with primary alcohols, a reaction that can produce complex diaryl alcohol structures, utilizes iridium-based catalysts to achieve high selectivity. csic.es Furthermore, the stereoselective synthesis of molecules with contiguous all-carbon quaternary centers, a structural motif present in some complex diaryl systems, is an active area of investigation. rsc.org
Another significant research direction is the use of these alcohols as precursors in catalytic cycles. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, for instance, allows alcohols to act as alkylating agents, a green and atom-economical process. csic.es In these reactions, a catalyst temporarily "borrows" hydrogen from the alcohol to form a transient carbonyl compound, which can then react further before the hydrogen is returned. Chiral diaryl alcohols can play a role in developing asymmetric versions of these transformations.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17937-37-0 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2,4-diphenylpentan-2-ol |
InChI |
InChI=1S/C17H20O/c1-14(15-9-5-3-6-10-15)13-17(2,18)16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3 |
InChI Key |
HBKUXQBRVFQOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C1=CC=CC=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Diphenylpentan 2 Ol and Analogous Structures
Established Synthetic Routes to Tertiary Alcohols
Grignard Reaction-Based Approaches in C-C Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. organic-chemistry.org The addition of an organomagnesium halide (Grignard reagent) to a ketone is a classic and widely used method for the synthesis of tertiary alcohols. organic-chemistry.orgorganicchemistrytutor.com In the context of 2,4-diphenylpentan-2-ol, this can be achieved by reacting a suitable ketone with a phenylmagnesium halide or by reacting an ester with an excess of the Grignard reagent. chemistrysteps.com
The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. organicchemistrytutor.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the tertiary alcohol. masterorganicchemistry.com For instance, the reaction of 4-phenyl-2-pentanone with phenylmagnesium bromide would yield this compound. Alternatively, reacting an ester like methyl 3-phenylbutanoate with two equivalents of phenylmagnesium bromide would also produce the target molecule, as the reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. chemistrysteps.com
A laboratory exercise has been described for the synthesis of various aliphatic tertiary alcohols using a general Grignard procedure, highlighting its utility in educational settings. acs.org The versatility of the Grignard reaction allows for the synthesis of a wide array of tertiary alcohols by varying the ketone and Grignard reagent starting materials. masterorganicchemistry.com
| Reactants | Product | Reaction Type |
| Ketone + Grignard Reagent | Tertiary Alcohol | Nucleophilic Addition |
| Ester + 2 eq. Grignard Reagent | Tertiary Alcohol | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |
| Formaldehyde + Grignard Reagent | Primary Alcohol | Nucleophilic Addition |
| Aldehyde + Grignard Reagent | Secondary Alcohol | Nucleophilic Addition |
Utilization of Other Organometallic Reagents in Alcohol Synthesis
While Grignard reagents are prevalent, other organometallic reagents, particularly organolithium compounds, are also highly effective for the synthesis of tertiary alcohols. chemistrysteps.com Organolithium reagents are generally more reactive than their Grignard counterparts and react with ketones and esters in a similar fashion to yield tertiary alcohols. masterorganicchemistry.com The reaction of an organolithium reagent with a ketone involves nucleophilic addition to the carbonyl group, followed by protonation. masterorganicchemistry.com For example, reacting 4-phenyl-2-pentanone with phenyllithium (B1222949) would be an alternative route to this compound.
Recent advancements have explored the combination of biocatalytic oxidation with the addition of organolithium or Grignard reagents in a one-pot, two-step synthesis of tertiary alcohols. rsc.org This method involves the oxidation of a secondary alcohol to a ketone in situ, which then reacts with the organometallic reagent. rsc.org This approach offers a straightforward and chemoselective route to tertiary alcohols with broad substrate scope and high conversions. rsc.org
Advanced and Stereoselective Synthesis of this compound
The synthesis of chiral tertiary alcohols, which are important building blocks for pharmaceuticals and natural products, presents a significant challenge. tcsedsystem.edu Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. scribd.com For a molecule like this compound, which has a stereocenter at the C4 position, stereoselective synthesis is crucial for obtaining enantiomerically pure forms.
One-Pot Multistep Synthesis Procedures for Related Chiral Alcohols
A notable strategy involves the combination of chemical and enzymatic catalysis (chemoenzymatic synthesis). For instance, chiral 1,3-diols can be synthesized in a one-pot process by combining an enantioselective aldol (B89426) reaction catalyzed by a chiral Zn²⁺ complex with an enzymatic reduction using an oxidoreductase. nih.gov This approach allows for the creation of multiple stereocenters with high control. The selection of the specific chiral catalyst and enzyme determines which of the possible four stereoisomers of the 1,3-diol is produced. nih.gov
Tandem catalysis, where two or more catalytic cycles operate sequentially in the same pot, is another powerful tool. A practical one-pot synthesis of chiral alcohols from readily available alkynes has been developed using a tandem hydration/asymmetric transfer hydrogenation (ATH) process. nih.govrsc.org In this method, an acid catalyst, such as trifluoromethanesulfonic acid (CF₃SO₃H), first catalyzes the hydration of an alkyne to the corresponding ketone. Subsequently, a chiral ruthenium complex catalyzes the asymmetric transfer hydrogenation of the in-situ generated ketone to the desired chiral alcohol. nih.govrsc.org This process is notable for its operational simplicity and the high yields and enantioselectivities achieved for a range of substrates. nih.gov The use of a fluorinated solvent and a fluorinated chiral diamine Ru(II) complex has been shown to have a positive effect on both the reactivity and the stereoselectivity of the reaction. rsc.org
The synthesis of chiral amino alcohols, which are structurally related to this compound, has also been achieved through one-pot procedures. For example, a practical, multi-gram scale synthesis of a proline-based organocatalyst involves the preparation of the chiral amino alcohol, (S)-2-amino-4-methyl-1,1-diphenylpentan-1-ol, which is used directly in the next step without purification. orgsyn.orgresearchgate.net This process highlights the efficiency of not isolating intermediates, which is a key advantage of one-pot synthesis. orgsyn.org
Furthermore, dynamic kinetic resolution (DKR) has been integrated into one-pot sequences to synthesize enantiopure alcohols. mdpi.comencyclopedia.pub This technique involves the in-situ racemization of the slower-reacting enantiomer of a racemic starting material, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product. mdpi.com For tertiary alcohols, which can be challenging to racemize, specific catalysts like vanadium-based complexes have been employed in combination with lipases for DKR. mdpi.comencyclopedia.pub
The table below summarizes key findings from research on one-pot synthesis of related chiral alcohols.
| Reaction Type | Catalyst System | Substrates | Products | Key Features | Reference |
| Chemoenzymatic Aldol Reaction/Reduction | Chiral Zn²⁺ complex / Oxidoreductase | Aldehydes and acetone | Chiral 1,3-diols | One-pot, aqueous system, room temperature, access to all four stereoisomers. | nih.gov |
| Tandem Hydration/Asymmetric Transfer Hydrogenation | CF₃SO₃H / Chiral Ru(II) complex | Alkynes | Chiral alcohols | One-pot, high yields, excellent enantioselectivity, broad substrate tolerance. | nih.govrsc.org |
| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Lipase / Ruthenium catalyst | Racemic 1,3-diols | Enantiopure syn-1,3-diacetates | Deracemization and deepimerization in one pot. | pnas.org |
| One-Pot Carboxylation/Bromocyclization | in situ generated tBuOBr | Chiral homoallylic alcohols | Chiral syn-1,3-diol derivatives | High diastereoselectivity and enantiomeric excess, scalable. | researchgate.net |
Retrosynthetic Analysis for the Elucidation of Precursor Molecules
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comslideshare.net This process is guided by a set of rules and involves identifying strategic bond disconnections that correspond to reliable and well-established chemical reactions. amazonaws.com
For the target molecule, This compound (1) , a tertiary alcohol, the most logical initial disconnection is at the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. This is because the formation of carbon-carbon bonds is a fundamental operation in organic synthesis, and numerous methods exist for this purpose, most notably those involving Grignard reagents or other organometallics.
Following this logic, two primary retrosynthetic pathways can be envisioned:
Pathway A: Disconnection of the bond between C2 and the propan-2-yl group.
This disconnection (a ) leads to two synthons: a benzoyl cation synthon (2) and a 1,3-diphenylpropan-1-yl anion synthon (3) . The corresponding chemical equivalents for these synthons would be acetophenone (B1666503) (4) and a Grignard reagent, (1,3-diphenylpropyl)magnesium bromide (5) . The synthesis would therefore involve the reaction of acetophenone with this Grignard reagent.
Pathway B: Disconnection of the bond between C2 and one of the phenyl groups.
This disconnection (b ) suggests a ketone precursor, 4-phenylpentan-2-one (6) , and a phenyl anion synthon (7) . The chemical equivalent for the phenyl anion is typically phenylmagnesium bromide (8) or phenyllithium. The synthesis in this case would involve the addition of a phenyl Grignard reagent to 4-phenylpentan-2-one.
A further disconnection of the precursor 4-phenylpentan-2-one (6) can be considered. A logical disconnection (c ) is adjacent to the carbonyl group, leading to synthons that could be derived from a Friedel-Crafts type reaction or an acetoacetic ester synthesis. For example, it can be retrosynthetically derived from benzene (B151609) and pent-3-en-2-one (B7821955) via a Friedel-Crafts alkylation, or from ethyl acetoacetate (B1235776) and (1-bromoethyl)benzene.
Between the two primary pathways, Pathway B is often more practical for laboratory synthesis. This is because the precursor ketone, 4-phenylpentan-2-one, is more readily accessible than the Grignard reagent required for Pathway A. The addition of a simple Grignard reagent like phenylmagnesium bromide to a ketone is a very common and generally high-yielding reaction.
The retrosynthetic analysis for this compound is summarized in the scheme below.
Stereochemical Investigations of 2,4 Diphenylpentan 2 Ol
Isomerism and Chirality in 2,4-Diphenylpentan-2-ol Systems
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. savemyexams.com Stereoisomers, in particular, have the same connectivity but differ in the spatial orientation of their atoms. libretexts.org The presence of chiral centers in this compound leads to the existence of such isomers.
While this compound itself possesses chiral centers, a closely related class of compounds, 2,4-diols, provides a clear illustration of diastereomerism. Diastereomers are stereoisomers that are not mirror images of each other. vaia.com In the context of 2,4-diols, such as 2,4-diphenylpentane-2,4-diol, the relative orientation of the two hydroxyl (-OH) groups gives rise to syn and anti configurations.
The terms syn and anti describe the relative stereochemistry on adjacent carbon atoms. In a syn diastereomer, the substituents on the two chiral centers are on the same side of the plane of the carbon backbone. Conversely, in an anti diastereomer, they are on opposite sides. youtube.com This can be visualized in addition reactions to alkenes, where syn-addition results in the new groups adding to the same face of the double bond, and anti-addition sees them adding to opposite faces. alrasheedcol.edu.iq For example, the reaction of cis-2-butene (B86535) with a reagent that adds via syn-addition can result in a meso compound, while an anti-addition can produce a pair of enantiomers. youtube.com
The formation of syn and anti diols can be influenced by the reaction conditions and the reagents used. For instance, certain synthetic methods may favor the formation of one diastereomer over the other. rug.nl
Table 1: Diastereomeric Configurations in 2,4-Diols
| Configuration | Description |
|---|---|
| Syn | Substituents on adjacent chiral centers are on the same side of the carbon backbone. |
| Anti | Substituents on adjacent chiral centers are on opposite sides of the carbon backbone. |
This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. libretexts.org These non-superimposable mirror images are called enantiomers. savemyexams.com Enantiomers have identical physical properties, except for their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (dextrorotatory or (+)), while the other will rotate it in a counter-clockwise direction (levorotatory or (-)) by an equal amount. savemyexams.com
To distinguish between enantiomers unambiguously, the Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration at each chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). libretexts.org This assignment is based on a set of priority rules. The four groups attached to the chiral carbon are ranked according to their atomic number, with higher atomic numbers receiving higher priority. libretexts.orgsaskoer.ca
If the lowest priority group is pointing away from the viewer, the configuration is assigned as R if the sequence from the highest to the third-highest priority group is clockwise, and S if it is counter-clockwise. libretexts.org For a molecule with multiple chiral centers, like this compound, the configuration of each center is determined independently. For example, a molecule with two chiral centers could have configurations such as (2R, 4S) or (2S, 4R). vaia.com The enantiomer of a (2S, 4R) compound would be the (2R, 4S) compound. vaia.com
Table 2: Cahn-Ingold-Prelog Priority Rules for R/S Assignment
| Priority | Rule |
|---|---|
| 1 | Assign priorities to the four substituents attached to the chiral center based on atomic number. Higher atomic number gets higher priority. |
| 2 | If there is a tie, move to the next atoms along the chain until a point of difference is found. |
| 3 | Multiple bonds count as multiple single bonds to the same atom type. |
| 4 | Orient the molecule so that the lowest priority group points away from the viewer. |
| 5 | Trace the path from priority 1 to 2 to 3. A clockwise direction is assigned R, and a counter-clockwise direction is assigned S. libretexts.org |
Diastereomeric Considerations: Anti and Syn Configurations in Related Diols
Stereospecific and Stereoselective Chemical Transformations
Chemical reactions involving chiral compounds can be classified based on their stereochemical outcomes.
A stereoselective reaction is one in which one stereoisomer is formed or destroyed preferentially over all others. cutm.ac.in This means that while multiple stereoisomeric products are possible, one is formed in a greater amount. youtube.com Reactions can be either enantioselective, where one enantiomer is formed preferentially, or diastereoselective, where one diastereomer is the major product. organicchemistrytutor.com The degree of selectivity can range from a slight preference to the exclusive formation of one isomer.
A stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product. alrasheedcol.edu.iqmasterorganicchemistry.com In other words, different stereoisomers of the reactant will give different stereoisomers of the product. youtube.com All stereospecific reactions are inherently stereoselective, but the reverse is not always true. youtube.com A classic example is the SN2 reaction, which proceeds with a specific inversion of stereochemistry. masterorganicchemistry.com
In the context of this compound and related compounds, stereospecific and stereoselective transformations are crucial for controlling the synthesis of a desired stereoisomer. For example, the reduction of a ketone precursor to form the alcohol can be achieved with high stereoselectivity using chiral reducing agents, leading to an enrichment of one enantiomer of this compound.
Table 3: Comparison of Stereoselective and Stereospecific Reactions
| Reaction Type | Definition | Outcome |
|---|---|---|
| Stereoselective | A reaction that produces a predominance of one stereoisomer over other possible stereoisomers. youtube.com | One product isomer is favored, resulting in an unequal mixture of stereoisomers. cutm.ac.in |
| Stereospecific | A reaction in which stereoisomeric starting materials yield products that are also stereoisomers. masterorganicchemistry.com | The stereochemistry of the product is determined by the stereochemistry of the reactant. alrasheedcol.edu.iq |
Reactivity and Chemical Transformations of 2,4 Diphenylpentan 2 Ol
Acid-Catalyzed Rearrangements of Tertiary Alcohol Scaffolds
Tertiary alcohols, including 2,4-diphenylpentan-2-ol, are highly susceptible to acid-catalyzed dehydration reactions. This process proceeds via an E1 (elimination, unimolecular) mechanism, initiated by the protonation of the hydroxyl group to form a good leaving group, water. The subsequent loss of water generates a tertiary carbocation at the C2 position. This carbocation is notably stabilized through resonance with the adjacent C2-phenyl group and hyperconjugation with the neighboring alkyl groups.
Following the formation of the 2,4-diphenylpentan-2-yl cation, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom to form an alkene. There are two primary pathways for deprotonation:
Deprotonation from C1: Removal of a proton from the C1 methyl group leads to the formation of the terminal alkene, 2,4-diphenylpent-1-ene .
Deprotonation from C3: Removal of a proton from the C3 methylene (B1212753) group results in the formation of the internal alkene, 2,4-diphenylpent-2-ene .
According to Zaitsev's rule, the major product is typically the more substituted and thermodynamically more stable internal alkene. Consequently, 2,4-diphenylpent-2-ene is the predominant product. This internal alkene can exist as two geometric isomers, (E) and (Z). Due to steric hindrance between the bulky phenyl group at C4 and the substituents at C2, the (E)-isomer, where these groups are on opposite sides of the double bond, is sterically favored and forms in greater abundance than the (Z)-isomer.
While rearrangements like 1,2-hydride or 1,2-phenyl shifts are possible for some carbocations, the stability of the initially formed tertiary benzylic carbocation in this specific scaffold makes direct elimination the most favorable and commonly observed reaction pathway.
The table below summarizes the products formed during the acid-catalyzed dehydration of this compound.
| Reagent/Condition | Major Product(s) | Minor Product(s) | Mechanism |
| Concentrated H₂SO₄, heat | (E)-2,4-Diphenylpent-2-ene | (Z)-2,4-Diphenylpent-2-ene , 2,4-Diphenylpent-1-ene | E1 Elimination |
| p-Toluenesulfonic acid (TsOH), heat | (E)-2,4-Diphenylpent-2-ene | (Z)-2,4-Diphenylpent-2-ene , 2,4-Diphenylpent-1-ene | E1 Elimination |
| Phosphoric Acid (H₃PO₄), heat | (E)-2,4-Diphenylpent-2-ene | (Z)-2,4-Diphenylpent-2-ene , 2,4-Diphenylpent-1-ene | E1 Elimination |
Derivatization Strategies for Analytical and Synthetic Utility
The hydroxyl group of this compound serves as a versatile functional handle for derivatization. These modifications are employed to protect the alcohol during multi-step syntheses, alter its chemical properties, or facilitate its analysis, particularly for chromatographic separation of its stereoisomers.
The tertiary hydroxyl group can be converted into a variety of other functional groups, enabling further synthetic applications.
Esterification: The alcohol can be readily converted to esters by reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine. For example, reaction with acetyl chloride yields 2,4-diphenylpentan-2-yl acetate , while reaction with benzoyl chloride produces 2,4-diphenylpentan-2-yl benzoate .
Etherification: Formation of ethers from this tertiary alcohol can be achieved under specific conditions. For instance, deprotonation with a strong base like sodium hydride (NaH) followed by treatment with an alkyl halide (e.g., methyl iodide) yields the corresponding ether, such as 2-methoxy-2,4-diphenylpentane . A more common and milder method for analytical purposes involves silylation. Reaction with chlorotrimethylsilane (B32843) (TMSCl) and a base like imidazole (B134444) affords the trimethylsilyl (B98337) ether, trimethyl((2,4-diphenylpentan-2-yl)oxy)silane .
Halogenation: The hydroxyl group can be substituted with a halogen via an Sₙ1 mechanism. Treatment with thionyl chloride (SOCl₂) in a suitable solvent yields 2-chloro-2,4-diphenylpentane , while reaction with phosphorus tribromide (PBr₃) produces 2-bromo-2,4-diphenylpentane .
The table below details common functional group interconversions of this compound.
| Transformation | Reagent(s) | Product Class | Example Product Name |
| Esterification | Acetyl chloride, Pyridine | Acetate Ester | 2,4-Diphenylpentan-2-yl acetate |
| Etherification | Sodium hydride (NaH), then Methyl iodide (CH₃I) | Methyl Ether | 2-Methoxy-2,4-diphenylpentane |
| Silylation | Chlorotrimethylsilane (TMSCl), Imidazole | Silyl (B83357) Ether | Trimethyl((2,4-diphenylpentan-2-yl)oxy)silane |
| Chlorination | Thionyl chloride (SOCl₂) | Alkyl Chloride | 2-Chloro-2,4-diphenylpentane |
| Bromination | Phosphorus tribromide (PBr₃) | Alkyl Bromide | 2-Bromo-2,4-diphenylpentane |
The structure of this compound contains two stereocenters at positions C2 and C4, meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). The separation and quantification of these stereoisomers are critical for stereoselective synthesis and analysis. Derivatization is a key strategy to achieve this.
Indirect Chiral Separation: A primary method for separating enantiomers is to convert them into a mixture of diastereomers by reacting the alcohol with an enantiomerically pure chiral derivatizing agent (CDA). Diastereomers possess different physical properties and can be separated using standard achiral chromatography (e.g., HPLC on a silica (B1680970) column).
Mosher's Esters: Reaction of the alcohol with an enantiopure Mosher's acid chloride, such as (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, yields diastereomeric Mosher's esters . The resulting diastereomers can be resolved by HPLC.
Carbamate Formation: Reaction with a chiral isocyanate, such as (R)-1-(1-Naphthyl)ethyl isocyanate (NEIC) , forms diastereomeric carbamates . The naphthyl group in the derivative also acts as a strong chromophore, significantly enhancing detection sensitivity in UV-based HPLC.
Derivatization for Improved Chromatographic Performance: Derivatization is also used to improve the general chromatographic behavior of this compound.
Silylation for Gas Chromatography (GC): The polar and protic nature of the hydroxyl group can lead to poor peak shape (tailing) and potential thermal degradation in a GC system. Conversion to a nonpolar, thermally stable trimethylsilyl (TMS) ether derivative, trimethyl((2,4-diphenylpentan-2-yl)oxy)silane , drastically improves its volatility and chromatographic performance, enabling high-resolution separation on both chiral and achiral GC columns.
The following table summarizes derivatization techniques used for the analytical separation of this compound stereoisomers.
| Derivatizing Agent (CDA) | Derivative Type | Analytical Technique | Separation Principle |
| (R)- or (S)-Mosher's acid chloride | Diastereomeric Esters | HPLC (Achiral Column) | Diastereomers have different retention times on standard stationary phases. |
| (R)-1-(1-Naphthyl)ethyl isocyanate | Diastereomeric Carbamates | HPLC (Achiral Column) | Formation of separable diastereomers with enhanced UV detection. |
| Chlorotrimethylsilane (TMSCl) | Silyl Ether | GC (Chiral or Achiral Column) | Increases volatility and thermal stability for improved peak shape and resolution. |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to piece together the molecule's structure. For 2,4-Diphenylpentan-2-ol, which possesses diastereotopic protons and prochiral centers, NMR is particularly crucial for a complete structural assignment.
One-dimensional NMR spectra provide foundational information about the number and type of protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum of this compound would reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration). Due to the chiral center at C4, the two protons of the methylene (B1212753) group (CH₂) at C3 are diastereotopic and would be expected to appear as distinct signals, each likely as a doublet of doublets. The hydroxyl proton (OH) signal is often broad and its chemical shift can vary with concentration and solvent. pdx.edumdpi.com
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20 - 7.50 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| ~3.00 | Multiplet | 1H | Methine proton (CH at C4) |
| ~2.50 | Singlet (broad) | 1H | Hydroxyl proton (OH) |
| ~2.20 | Doublet of Doublets | 1H | Methylene proton (CH₂ at C3) |
| ~1.90 | Doublet of Doublets | 1H | Methylene proton (CH₂ at C3) |
| ~1.60 | Singlet | 3H | Methyl protons (CH₃ at C2) |
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, alcohol-bearing). weebly.comlibretexts.org The presence of two phenyl groups would result in characteristic signals in the aromatic region (125-150 ppm). oregonstate.edu The carbon bearing the hydroxyl group (C2) would appear in the typical range for tertiary alcohols (around 70-80 ppm).
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~148 | Quaternary | Aromatic C (ipso-C attached to C2) |
| ~145 | Quaternary | Aromatic C (ipso-C attached to C4) |
| ~128.5 | Tertiary | Aromatic CH (ortho/meta) |
| ~127 | Tertiary | Aromatic CH (para) |
| ~126 | Tertiary | Aromatic CH (ortho/meta) |
| ~75 | Quaternary | Alcohol Carbon (C2) |
| ~55 | Secondary | Methylene Carbon (C3) |
| ~45 | Tertiary | Methine Carbon (C4) |
| ~31 | Primary | Methyl Carbon (C2-CH₃) |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra by revealing correlations between nuclei. rsc.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a cross-peak between the methine proton at C4 and the adjacent methyl protons at C5. It would also show correlations between the C4 proton and the two diastereotopic C3 protons, as well as the coupling between the two C3 protons themselves.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly-bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal around 3.00 ppm would show a cross-peak with the carbon signal around 45 ppm, confirming their assignment to the C4-H group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals couplings between protons and carbons over two or three bonds. This is critical for piecing together the molecular skeleton. For instance, the singlet proton signal of the methyl group at C2 (~1.60 ppm) would show correlations to the quaternary carbon C2 (~75 ppm) and the methylene carbon C3 (~55 ppm), confirming the connectivity around the tertiary alcohol.
1D NMR (1H and 13C NMR) Spectral Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₇H₂₀O), the exact mass is 240.1514 g/mol . nih.gov
In electron ionization (EI) MS, the molecular ion (M⁺•) would be observed at m/z 240. The fragmentation of this ion is driven by the formation of stable fragments. chemguide.co.uk Key fragmentation pathways for this alcohol would include:
Loss of Water: A peak at m/z 222 (M-18) would be expected, resulting from the dehydration of the alcohol. libretexts.org
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is a common pathway for alcohols. libretexts.org
Loss of a propyl-phenyl radical would lead to a stable, resonance-stabilized ion at m/z 121.
Loss of a phenyl radical (less likely) or a methyl radical (M-15, m/z 225) could also occur.
Formation of Benzylic/Tropylium Ions: Fragmentation of the alkyl chain can lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91.
Predicted Mass Spectrometry Adducts and Fragments for this compound
| m/z (mass-to-charge ratio) | Ion | Fragmentation Source |
|---|---|---|
| 241.159 | [M+H]⁺ | Protonated Molecular Ion uni.lu |
| 263.141 | [M+Na]⁺ | Sodiated Adduct uni.lu |
| 240.151 | [M]⁺• | Molecular Ion nih.gov |
| 223.149 | [M+H-H₂O]⁺ | Loss of water from protonated ion uni.lu |
| 222 | [M-H₂O]⁺• | Dehydration Fragment |
| 121 | [C₈H₉O]⁺ | Alpha-cleavage product |
| 105 | [C₇H₅O]⁺ | Benzoyl cation from rearrangement |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light that correspond to bond vibrations. savemyexams.com The IR spectrum of this compound would confirm the presence of the hydroxyl and phenyl groups.
Key expected absorption bands include:
O-H Stretch: A strong, broad absorption in the region of 3600-3200 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening resulting from hydrogen bonding. uobabylon.edu.iq
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) indicate C-H bonds on the phenyl rings.
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹) correspond to the C-H bonds of the pentane (B18724) backbone.
Aromatic C=C Stretch: Sharp, medium-intensity absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl rings.
C-O Stretch: A strong peak in the 1200-1000 cm⁻¹ region would correspond to the stretching vibration of the tertiary alcohol C-O bond.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
|---|---|---|
| ~3400 (broad, strong) | O-H stretch | Alcohol |
| 3100 - 3000 (sharp, medium) | C-H stretch | Aromatic |
| 2975 - 2850 (medium-strong) | C-H stretch | Aliphatic |
| 1600, 1495, 1450 (sharp, variable) | C=C stretch | Aromatic Ring |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography could be used to determine its exact three-dimensional structure in the solid state. ntu.edu.sg This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
This analysis would provide definitive information on:
Bond Lengths and Angles: Precise measurement of all interatomic distances and angles.
Conformation: The exact spatial arrangement (conformation) of the pentane backbone and the orientation of the two phenyl substituents.
Stereochemistry: Unambiguous confirmation of the relative stereochemistry if a single diastereomer is crystallized.
Intermolecular Interactions: Identification of any hydrogen bonding involving the hydroxyl group or other non-covalent interactions that dictate the crystal packing.
Currently, there is no published crystal structure for this compound in crystallographic databases.
Computational and Theoretical Chemistry Studies of 2,4 Diphenylpentan 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT can determine the ground-state electron density and, from it, derive various electronic properties. For a molecule like 2,4-diphenylpentan-2-ol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d)), are used to optimize the molecular geometry and calculate key energetic and electronic descriptors. mdpi.com
These calculations can provide values for the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A large gap suggests high stability, while a small gap implies higher reactivity. Furthermore, DFT can be used to compute properties such as ionization potential, electron affinity, and the molecular dipole moment, which are fundamental to understanding the molecule's behavior in chemical reactions and its interaction with other molecules and external fields. scirp.org The distribution of electron density and the electrostatic potential can also be visualized, identifying electron-rich and electron-poor regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack.
Table 1: Representative DFT-Calculated Electronic Properties of an Aryl Alcohol This table presents hypothetical data for illustrative purposes, based on typical DFT calculation results for similar molecules.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and resistance to electronic excitation. |
| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Molecular Modeling and Conformational Analysis
The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformations with different energies. Molecular modeling techniques, such as molecular mechanics and quantum chemical methods, are employed to perform a conformational analysis and identify the most stable conformers. numberanalytics.comcwu.edu
For this compound, the key dihedral angles to consider are those around the C2-C3 and C3-C4 bonds, as well as the orientation of the phenyl and hydroxyl groups. The bulky phenyl groups and the hydroxyl group at the tertiary carbon create significant steric hindrance, which largely dictates the preferred conformations. The analysis aims to find the staggered conformations that minimize these steric clashes. researchgate.net In some cases, non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl group and a phenyl ring (OH-π interaction), can also play a role in stabilizing certain conformations. rsc.org
A systematic conformational search involves rotating the flexible bonds at set increments and calculating the energy of each resulting structure. The results are often plotted on a potential energy surface, which maps the energy as a function of the dihedral angles. The minima on this surface correspond to stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its reactivity. researchgate.net
Table 2: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes, demonstrating the output of a typical conformational analysis.
| Conformer | Key Dihedral Angle(s) (°C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| Anti | ~180 | 0.00 | 75 |
| Gauche 1 | ~60 | 1.1 | 15 |
| Gauche 2 | ~-60 | 1.5 | 10 |
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.com
Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These calculations provide theoretical chemical shifts for each nucleus in the molecule. By comparing the calculated spectrum with the experimental one, chemists can confidently assign the signals to specific atoms, which is particularly useful for complex molecules with overlapping peaks. chemistrysteps.com
Similarly, vibrational frequencies corresponding to the normal modes of the molecule can be computed. athabascau.ca These frequencies correspond to the absorption bands in an IR spectrum. While harmonic frequency calculations often overestimate the experimental values, scaling factors can be applied to improve the agreement. nih.gov The predicted IR spectrum helps in assigning the observed bands to specific functional groups and vibrational motions, such as the O-H stretch of the alcohol or the C-H stretches of the aromatic rings. rsc.org
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Related Alcohol This table demonstrates the typical accuracy of computational predictions for spectroscopic parameters.
| Parameter | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| ¹H NMR Chemical Shift (CH-OH) | 4.2 ppm | 4.0 ppm |
| ¹³C NMR Chemical Shift (C-OH) | 75.5 ppm | 74.8 ppm |
| IR Frequency (O-H stretch) | 3650 cm⁻¹ (scaled) | 3630 cm⁻¹ |
Reaction Mechanism and Transition State Analysis
Theoretical chemistry is a powerful tool for elucidating reaction mechanisms. smu.edu For this compound, a tertiary alcohol, a common reaction is acid-catalyzed dehydration to form alkenes. chemguide.co.uklibretexts.org Computational methods can be used to map out the entire reaction pathway, identifying intermediates and, most importantly, the transition states that connect them. ims.ac.jp
The dehydration of a tertiary alcohol typically proceeds through an E1 mechanism. pearson.com This involves:
Protonation of the hydroxyl group by an acid catalyst.
Loss of a water molecule to form a stable tertiary carbocation intermediate.
Removal of a proton from an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form a double bond.
Computational chemists can model each of these steps. Transition state theory is used to locate the structure of the highest energy point along the reaction coordinate for each step—the transition state. rsc.org The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies for different possible pathways (e.g., removal of a proton from different adjacent carbons), the major and minor products can be predicted. For this compound, dehydration could potentially lead to a mixture of alkene isomers. Transition state analysis would clarify which isomer is kinetically favored. rsc.org
Table 4: Hypothetical Energetic Profile for the Dehydration of this compound This table provides a conceptual summary of the energy changes along a reaction coordinate as determined by computational methods.
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound + H⁺ | 0.0 |
| Step 1 | Transition State 1 (Water departure) | +25.0 |
| Intermediate | Tertiary Carbocation + H₂O | +10.0 |
| Step 2 | Transition State 2 (Proton removal) | +15.0 |
| Product | Alkene + H₃O⁺ | -5.0 |
Analytical Methodologies for Purity and Stereochemical Assessment
Chromatographic Techniques for Separation and Quantificationthieme-connect.detdl.orgnih.gov
Chromatography is a cornerstone for the analysis of organic compounds like 2,4-Diphenylpentan-2-ol. gcms.cz It leverages the differential partitioning of a compound between a stationary phase and a mobile phase to achieve separation. wikipedia.org The choice between gas and liquid chromatography typically depends on the compound's volatility and thermal stability.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation, identification, and quantification of this compound. wikipedia.orgnumberanalytics.com
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). researchgate.net Separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column. researchgate.net For a tertiary alcohol like this compound, common stationary phases include non-polar phases like those with 5% phenyl-methylpolysiloxane. Detection is often achieved using a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons, or Mass Spectrometry (MS), which provides structural information for definitive identification. oiv.int Comprehensive two-dimensional GC (GCxGC) can be employed for complex samples, offering enhanced resolution by passing the effluent from one column to a second, different column. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that does not require the analyte to be volatile. wikipedia.org It uses a liquid mobile phase pumped at high pressure through a column packed with a stationary phase. wikipedia.org For this compound, a non-polar compound, reversed-phase HPLC is a common approach. pensoft.net In this mode, a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is used with a non-polar stationary phase (e.g., C18-silica). pensoft.netchromatographyonline.com Alternatively, normal-phase HPLC, which uses a non-polar mobile phase (e.g., hexane (B92381) with an alcohol modifier) and a polar stationary phase (e.g., silica), can also be used. wikipedia.org Detection is typically performed using a UV detector, as the two phenyl groups in the molecule absorb ultraviolet light.
Table 1: Typical Chromatographic Conditions for Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) - Reversed Phase |
|---|---|---|
| Column | Capillary column (e.g., 30m, 0.25mm ID), 5% phenyl-methylpolysiloxane stationary phase | C18 packed column (e.g., 150mm, 4.6mm ID, 5µm particles) chromatographyonline.com |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water pensoft.net |
| Temperature | Oven program (e.g., 50°C to 300°C at 10°C/min) oiv.int | Column thermostat set to ambient or slightly elevated temperature (e.g., 25-40°C) chromatographyonline.com |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Diode-Array Detector (DAD) or UV Detector |
| Application | Purity analysis, byproduct identification | Quantification, Purity analysis |
Since this compound possesses chiral centers, it can exist as different stereoisomers (enantiomers and diastereomers). Chiral chromatography is specifically designed to separate these isomers. rotachrom.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.czrotachrom.com
The effectiveness of the separation allows for the quantification of each enantiomer, from which the enantiomeric excess (ee) can be calculated. libretexts.org Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. numberanalytics.comlibretexts.org Chiral separations can be performed using both GC and HPLC. numberanalytics.com
Chiral GC: This method often employs capillary columns coated with a CSP, such as derivatized cyclodextrins. gcms.cz
Chiral HPLC: This is a widely used technique for enantiomeric resolution. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are particularly versatile and effective for a broad range of chiral compounds, including alcohols. rsc.org Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times. chromatographyonline.comchromatographyonline.com
Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomer Resolution
| Chromatographic Method | CSP Type | Principle | Typical Analytes |
|---|---|---|---|
| Chiral HPLC/SFC | Polysaccharide Derivatives (e.g., Cellulose, Amylose) | Forms transient diastereomeric complexes with analytes via hydrogen bonding, dipole-dipole, and steric interactions. rsc.org | Alcohols, amines, acids, esters |
| Chiral HPLC/SFC | Cyclofructan-Based | Utilizes crown ether moieties for separating primary amines and other polar compounds. chromatographyonline.com | Primary amines |
| Chiral GC | Cyclodextrin (B1172386) Derivatives | Enantiomers are included in the chiral cavity of the cyclodextrin at different strengths. gcms.cz | Volatile chiral compounds, terpenes, alcohols |
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Integration of Derivatization in Advanced Analytical Protocolstdl.orgnih.govchromatographyonline.comnih.gov
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are better suited for a specific analytical method. mdpi.com For GC analysis of compounds containing polar functional groups like the hydroxyl (-OH) group in this compound, derivatization is often essential. The primary goals are to reduce the compound's polarity, which increases its volatility, and to improve its thermal stability, preventing degradation in the hot GC injector and column. mdpi.com
The most common derivatization technique for hydroxyl groups is silylation . This process involves replacing the active hydrogen of the -OH group with a trimethylsilyl (B98337) (TMS) group. mdpi.com This conversion to a nonpolar silyl (B83357) ether significantly improves GC performance, leading to sharper, more symmetrical peaks and enhanced detection.
Common silylating reagents include:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
These reagents are highly effective and are widely used in metabolomics and other fields for the analysis of alcohols, acids, and amines. mdpi.comrsc.org The reaction is typically straightforward, involving heating the analyte with the silylating reagent in a suitable solvent. In some comprehensive analytical protocols, a two-step derivatization is employed, starting with methoximation to protect carbonyl groups, followed by silylation to derivatize hydroxyl and amine groups. mdpi.com
Table 3: Common Derivatization Reagents for GC Analysis
| Reagent | Abbreviation | Target Functional Group(s) | Derivative Formed |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH mdpi.comrsc.org | Trimethylsilyl (TMS) ether/ester/amine |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH mdpi.com | Trimethylsilyl (TMS) ether/ester/amine |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | -C=O (Aldehydes, Ketones) sigmaaldrich.comcopernicus.org | PFB-Oxime |
Potential Research Directions in Synthetic Organic Chemistry
Exploration of 2,4-Diphenylpentan-2-ol as a Precursor in Complex Organic Synthesis
The utility of a chemical compound in complex synthesis is often determined by its ability to be transformed into key intermediates or to introduce specific structural motifs. This compound serves as a valuable starting material due to the reactivity of its hydroxyl group.
One of the most direct synthetic applications of this tertiary alcohol is its use in dehydration reactions to form unsaturated compounds. For instance, this compound can be used as a precursor in the synthesis of 4-phenylpentan-2-ylbenzene (B72166) chemicalbook.com. This transformation involves the acid-catalyzed elimination of water, generating a carbon-carbon double bond. The resulting alkene, with its defined substitution pattern, can then participate in a wide array of subsequent reactions, such as additions, oxidations, or polymerizations.
The general strategy of using tertiary alcohols as precursors is a cornerstone of organic synthesis. researchgate.net Similar starting materials, after dehydration, can yield dienes suitable for cycloaddition reactions or other pericyclic processes, rapidly building molecular complexity. researchgate.netmsu.edu The presence of two phenyl groups in the molecule can also be exploited to direct reactivity or to be further functionalized, making this compound a potentially versatile building block for constructing larger, polycyclic, or polyaromatic systems.
Design and Synthesis of Novel Chiral Catalysts or Ligands Derived from this compound Scaffolds
The development of asymmetric catalysis is a primary focus of contemporary chemistry, and the design of effective chiral ligands and organocatalysts is central to this endeavor. nih.gov While specific catalysts derived directly from the this compound framework are not yet prominent in the literature, its diarylated alcohol structure represents a promising scaffold for such development.
Chiral amino alcohols, for example, are a well-established class of organocatalysts and ligands. researchgate.net By analogy, synthetic strategies could be developed to introduce amine functionalities into the this compound backbone, potentially leading to a new class of catalysts. The synthesis of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide, a proline-based organocatalyst, demonstrates how chiral amino alcohols can be prepared and used to promote reactions with high enantioselectivity. researchgate.net
Furthermore, the diol motif, which could be accessed from derivatives of this compound, is a common feature in privileged chiral ligands like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). The principles used in the synthesis of other chiral scaffolds, such as polymer-anchored catalysts containing chiral lithium and aluminum centers, could be adapted to the diphenylpentanol structure to create new catalytic systems for reactions like asymmetric Michael additions. researchgate.net The utility of such scaffolds has been demonstrated in their application as precursors for chiral transition-metal complexes and organocatalysts used in kinetic resolutions and addition reactions. acs.org
Table 1: Examples of Chiral Ligand & Catalyst Scaffolds
| Scaffold Type | Example | Application |
|---|---|---|
| Chiral Amino Alcohol | (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide | Enantioselective Aldol (B89426) Reactions researchgate.net |
| Chiral N-bridged Ring | (S, S)-2a derived products | Catalytic Kinetic Resolution, 1,2-Addition Reactions acs.org |
| Polymer-Anchored Diol | (R,R)-3-aza-3-(p-vinylbenzyl)-1,5-diphenyl-1,5-dihydroxypentane polymer | Asymmetric Michael Additions researchgate.net |
Development of Stereoselective Transformations Utilizing Diarylated Alcohol Systems
Diarylated alcohol systems are prevalent substructures in a variety of chiral molecules and are key targets in stereoselective synthesis. Research into transformations involving these systems provides a roadmap for potential applications of this compound and its derivatives.
A significant area of research is the stereoselective reduction of prochiral ketones to form chiral alcohols. While metal-based catalysts have traditionally been used, enzymatic approaches are gaining prominence. For example, alcohol dehydrogenase from Ralstonia sp. (RasADH) has been shown to be highly effective in the stereoselective bioreduction of 1,4-diaryl-1,4-diones to their corresponding (1S,4S)-diols with excellent diastereomeric and enantiomeric excess. mdpi.com Such biocatalytic methods could be explored for the synthesis of specific stereoisomers of this compound or related diols.
In addition to reduction, palladium-catalyzed reactions offer powerful methods for functionalizing molecules containing diaryl motifs. A Heck/Suzuki domino sequence, for instance, has been used for the stereoselective 1,2-diarylation of trisubstituted alkenes, creating adjacent spiro quaternary and tertiary stereocenters with high control. chinesechemsoc.org Asymmetric transfer hydrogenation of ketones using chiral ruthenium complexes is another robust method for producing chiral secondary alcohols with high enantiomeric purity. organic-chemistry.org These established stereoselective transformations, proven on various diarylated substrates, could be adapted to engineer new chiral centers within or adjacent to a 2,4-diphenylpentane framework.
Table 2: Selected Stereoselective Transformations for Diarylated Systems
| Transformation | Catalyst/Reagent | Substrate Type | Product |
|---|---|---|---|
| Bioreduction | Alcohol Dehydrogenase (E. coli/RasADH) | 1,4-Diaryl-1,4-diones | Chiral 1,4-Diaryl-1,4-diols mdpi.com |
| 1,2-Diarylation | Pd(OAc)₂ / Chiral Phosphoramidite Ligand | Trisubstituted Alkenes | 3,3′-Spirooxindoles chinesechemsoc.org |
| Asymmetric Transfer Hydrogenation | Chiral Ru Complex / KOtBu | Benzaldehyde Derivatives | Chiral Benzyl (B1604629) Alcohols organic-chemistry.org |
Investigation of Aromatization and Cyclization Pathways of Related Structures
The unsaturated derivatives of this compound are prime candidates for investigating cyclization and aromatization reactions, which are fundamental processes for constructing cyclic and aromatic compounds. moravek.com The dehydration of this compound would likely yield one or more isomers of 2,4-diphenyl-pentadiene. Such conjugated diene systems are classic participants in pericyclic reactions.
A key class of relevant reactions is electrocyclization, a concerted process where a conjugated polyene forms a cyclic compound. pressbooks.pub The stereochemical outcome of these reactions is governed by the principles of orbital symmetry. pressbooks.pub For example, the thermal ring-opening of cis-3,4-dimethylcyclobutene proceeds via a conrotatory path to yield (2E,4Z)-2,4-hexadiene, while conjugated trienes often close via a disrotatory path. libretexts.org The specific stereochemistry of a potential diphenylpentadiene precursor would dictate the stereochemistry of any electrocyclic ring-closure product.
Furthermore, conjugated dienes are well-known partners in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. msu.edu A diene derived from this compound could react with various dienophiles to construct complex six-membered rings. Subsequent aromatization of the resulting cycloadducts, perhaps through oxidation or elimination reactions, would provide a direct route to substituted aromatic and polyaromatic compounds. Investigating these pathways could unlock efficient syntheses of complex molecular architectures starting from the simple this compound scaffold.
Q & A
Q. What are the common synthetic routes for preparing 2,4-Diphenylpentan-2-ol, and what key reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts alkylation, where benzene derivatives react with a ketone precursor (e.g., pentan-2-one) in the presence of Lewis acids like AlCl₃. Grignard reactions involving phenylmagnesium bromide and substituted ketones are also effective. Critical parameters include:
- Temperature control : Excess heat can lead to side reactions like over-alkylation or decomposition. Optimal temperatures range from 0–25°C for Grignard additions .
- Solvent selection : Anhydrous ether or THF is preferred for moisture-sensitive reactions to prevent reagent hydrolysis .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents ensures high purity, as confirmed by NMR and mass spectrometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features distinguish it from related alcohols?
- Methodological Answer :
- ¹H/¹³C NMR : The tertiary alcohol proton (OH) is typically absent in D₂O-exchanged spectra, while aromatic protons from phenyl groups appear as multiplet signals at δ 7.2–7.5 ppm. The quaternary carbon bearing the hydroxyl group resonates near δ 75–80 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 242 (C₁₇H₁₈O) and fragmentation patterns (e.g., loss of H₂O or phenyl groups) confirm the structure .
- IR Spectroscopy : A broad O-H stretch (~3400 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or auxiliaries are reported?
- Methodological Answer : Enantioselective routes employ chiral catalysts such as BINOL-derived phosphoric acids or Jacobsen’s Co-salen complexes. Key strategies include:
- Asymmetric alkylation : Using (R)- or (S)-BINOL to induce stereocenter formation during Grignard additions, achieving enantiomeric excess (ee) >90% .
- Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives separates enantiomers, validated by chiral HPLC with cellulose-based columns .
- Dynamic kinetic resolution : Racemization of intermediates under basic conditions combined with selective crystallization improves yield .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antiviral vs. inactive results) arise from structural analogs or assay variability. Solutions include:
- Structure-activity relationship (SAR) studies : Systematic modification of phenyl substituents to identify critical functional groups .
- Standardized assays : Replicating experiments in multiple cell lines (e.g., HepG2 vs. HEK293) with controlled conditions (e.g., serum-free media) .
- Meta-analysis : Cross-referencing data from PubChem, CAS, and EPA DSSTox to validate trends .
Q. How do steric and electronic effects of the phenyl groups influence the reaction pathways of this compound in substitution reactions?
- Methodological Answer : The bulky phenyl groups hinder nucleophilic attack at the tertiary carbon, favoring elimination over substitution. Electronic effects are probed via:
Q. What computational methods predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:
- Acid-catalyzed dehydration : Energy barriers for carbocation formation and competing pathways .
- Solvent effects : COSMO-RS calculations predict solubility and stability in ionic liquids or supercritical CO₂ .
Data Analysis and Experimental Design
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via HPLC and identify byproducts (e.g., ketones from oxidation) .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
